7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a 2-chloroanilino group attached to the benzopyran core, which imparts unique chemical and biological properties. Benzopyran derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one typically involves the reaction of 4-methyl-2H-1-benzopyran-2-one with 2-chloroaniline. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. One common method involves the use of a methanol solution and a bentonitic clay catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with two chlorine atoms on the aniline ring.
3-(2-Chloroanilino)propanoic acid: Another similar compound with a propanoic acid group instead of the benzopyran core.
Uniqueness
7-(2-Chloroanilino)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
111421-63-7 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
7-(2-chloroanilino)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12ClNO2/c1-10-8-16(19)20-15-9-11(6-7-12(10)15)18-14-5-3-2-4-13(14)17/h2-9,18H,1H3 |
InChI Key |
DIMNTNHFYHBVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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